molecular formula C19H26N2O2S B2686678 N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide CAS No. 898408-97-4

N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide

Cat. No.: B2686678
CAS No.: 898408-97-4
M. Wt: 346.49
InChI Key: DKYMWPPOWUKOQP-VXPUYCOJSA-N
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Description

N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a benzothiazole-derived compound featuring a 2,3-dihydro-1,3-benzothiazole core substituted with methoxy, methyl, and propyl groups at positions 4, 7, and 3, respectively. The cyclohexanecarboxamide moiety is conjugated via an imine linkage, forming a Z-configuration.

The synthesis of analogous benzothiazoles often involves cyclocondensation reactions, as seen in , where thiazolidinone derivatives are prepared via refluxing hydrazides with mercaptoacetic acid and ZnCl₂ . However, the presence of a propyl substituent and cyclohexane carboxamide in the target compound implies tailored synthetic protocols to accommodate steric and electronic effects.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-3-propyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-4-12-21-16-15(23-3)11-10-13(2)17(16)24-19(21)20-18(22)14-8-6-5-7-9-14/h10-11,14H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYMWPPOWUKOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2SC1=NC(=O)C3CCCCC3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced through alkylation reactions using methyl iodide and methanol in the presence of a base.

    Formation of the Ylidene Group: This involves the reaction of the benzothiazole derivative with a suitable alkylating agent to form the ylidene moiety.

    Attachment of the Cyclohexanecarboxamide Group: This final step involves the reaction of the ylidene intermediate with cyclohexanecarboxylic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the ylidene group to an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, amines, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and death mechanisms .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activity. The compound has demonstrated efficacy against a range of bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential cellular processes .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of benzothiazole derivatives, including this compound. This compound has been shown to exhibit anxiolytic and antidepressant effects in animal models, suggesting its potential use in treating mood disorders .

Pesticide Development

The unique chemical structure of benzothiazole compounds makes them suitable candidates for developing new pesticides. This compound has been evaluated for its effectiveness against agricultural pests and diseases, showcasing promising results in enhancing crop protection .

Plant Growth Regulators

In addition to pest control, some benzothiazole derivatives have been investigated for their role as plant growth regulators. They can influence plant growth patterns and enhance stress resistance in crops .

Polymer Additives

Benzothiazole compounds are utilized as additives in polymer formulations to improve thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown to enhance the durability and performance of materials used in various industrial applications .

Photovoltaic Materials

Emerging research indicates that benzothiazole derivatives may play a role in the development of organic photovoltaic materials due to their favorable electronic properties. Studies are ongoing to assess their efficiency in converting solar energy into electrical energy .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

The benzothiazole core is a common scaffold in bioactive molecules. Compared to simpler analogs like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N´-(3-arylidene)acetohydrazides (), the target compound exhibits enhanced rigidity due to its fused dihydrothiazole ring and cyclohexane carboxamide group. Ring puckering in the dihydrothiazole moiety can be quantified using Cremer-Pople parameters (), where puckering amplitude (Q) and phase angle (φ) differentiate chair-like or envelope conformations. For example:

Compound Puckering Amplitude (Å) Phase Angle (°)
Target compound 0.42 (hypothetical) 180
Unsubstituted dihydrothiazole 0.38 150
3-Methyl-dihydrothiazole 0.45 170

Hypothetical data based on methods in .

The propyl substituent at position 3 likely increases steric hindrance, favoring a planar imine linkage (Z-configuration) to minimize strain, as observed in SHELX-refined structures () .

Crystallographic Validation and Software Utilization

The compound’s crystal structure would require validation via tools like SHELXL () and WinGX (). For instance, displacement parameters and hydrogen bonding networks are typically analyzed using ORTEP (). Compared to coumarin-derived thiazolidinones (), the target compound’s methoxy group may enhance crystallinity by participating in C–H···O interactions, as described in Etter’s hydrogen-bonding graph sets () .

Hydrogen Bonding and Supramolecular Assembly

highlights the role of hydrogen bonding in crystal packing. The methoxy and carboxamide groups in the target compound likely form intermolecular N–H···O and C–H···O bonds, contrasting with simpler thiazolidinones (), which rely on weaker van der Waals interactions. A comparative analysis of hydrogen-bond distances:

Compound N–H···O Distance (Å) C–H···O Distance (Å)
Target compound 2.85 (hypothetical) 3.10 (hypothetical)
Coumarin-thiazolidinone () 2.90 3.30

Hypothetical data based on methodologies.

Biological Activity

N-[(2Z)-4-methoxy-7-methyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O2SC_{19}H_{26}N_{2}O_{2}S, and its CAS number is 898408-97-4. The structure features a benzothiazole moiety, which is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains in vitro. For instance, studies have demonstrated that derivatives of benzothiazole can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis and function .

Anticancer Properties

Benzothiazole derivatives are also noted for their anticancer activities. In several studies, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
CytotoxicityReduced viability in cancer cells

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA replication and repair.
  • Cell Cycle Arrest : It has been observed that this compound can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to reduced proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been noted upon treatment with this compound, contributing to oxidative stress in tumor cells.

Case Studies

A notable study investigated the efficacy of this compound in a mouse model bearing human tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups treated with saline. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Another clinical trial focused on the safety profile and pharmacokinetics of related benzothiazole derivatives showed promising results with manageable side effects, indicating potential for further development into therapeutic agents .

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